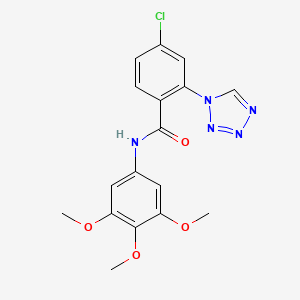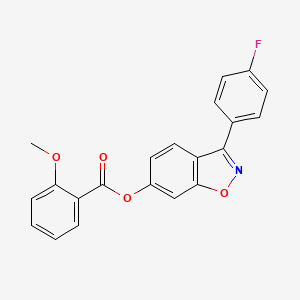![molecular formula C24H15Cl2N3O2S B11150009 N-{2-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11150009.png)
N-{2-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1E)-1-CYANO-2-(2,4-DICHLOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a cyano group, dichlorophenyl, methylphenyl, thiazole, and furan moieties
Preparation Methods
The synthesis of N-{2-[(1E)-1-CYANO-2-(2,4-DICHLOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the cyano group: This step involves the reaction of the intermediate with a cyanating agent such as sodium cyanide or potassium cyanide.
Coupling with the furan ring: The final step involves coupling the thiazole intermediate with a furan carboxylic acid derivative under acidic or basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{2-[(1E)-1-CYANO-2-(2,4-DICHLOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups, using reagents such as alkyl halides or amines.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-(2,4-DICHLOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of novel organic compounds with diverse functionalities.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-CYANO-2-(2,4-DICHLOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-{2-[(1E)-1-CYANO-2-(2,4-DICHLOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds such as:
N-(2-CYANO-PHENYL)-ACETAMIDE: This compound shares the cyano and phenyl groups but lacks the thiazole and furan moieties, resulting in different chemical and biological properties.
2-CYANO-N-(2-PHENOXYETHYL)ACETAMIDE: This compound features a cyano group and an ether linkage, offering distinct reactivity and applications compared to the target compound.
N-(4-(2-CYANO-2-(PHENYLSULFONYL)ETHENYL)PHENYL)ACETAMIDE: This compound includes a sulfonyl group, which imparts unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H15Cl2N3O2S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H15Cl2N3O2S/c1-14-4-6-15(7-5-14)21-24(29-22(30)20-3-2-10-31-20)32-23(28-21)17(13-27)11-16-8-9-18(25)12-19(16)26/h2-12H,1H3,(H,29,30)/b17-11+ |
InChI Key |
XSUDYZSNZPURKN-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11149926.png)
![6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B11149932.png)
![methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11149935.png)
![8-chloro-7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149946.png)
![4-(4-methoxyphenyl)-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11149949.png)
![Diethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11149952.png)

![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11149970.png)
![4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside](/img/structure/B11149983.png)
![5-[(2-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11149984.png)


![N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11150001.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11150003.png)
